molecular formula C7H16N2O B14372702 5-(Ethylamino)pentanamide CAS No. 90068-49-8

5-(Ethylamino)pentanamide

Cat. No.: B14372702
CAS No.: 90068-49-8
M. Wt: 144.21 g/mol
InChI Key: ZMKWDRCUUZJUDD-UHFFFAOYSA-N
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Description

5-(Ethylamino)pentanamide is a secondary amine derivative characterized by an ethylamino group (-NHCH₂CH₃) attached to the pentanamide backbone. The compound’s primary functional groups—amide and ethylamino—impart distinct physicochemical properties, such as hydrogen-bonding capacity and moderate lipophilicity, which influence solubility, bioavailability, and target interactions .

Properties

CAS No.

90068-49-8

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

5-(ethylamino)pentanamide

InChI

InChI=1S/C7H16N2O/c1-2-9-6-4-3-5-7(8)10/h9H,2-6H2,1H3,(H2,8,10)

InChI Key

ZMKWDRCUUZJUDD-UHFFFAOYSA-N

Canonical SMILES

CCNCCCCC(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 5-(Ethylamino)pentanamide typically involves the reaction of a carboxylic acid with an amine. One common method is the reaction of pentanoic acid with ethylamine under dehydrating conditions to form the desired amide. Industrial production methods may involve more complex procedures, including the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

5-(Ethylamino)pentanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

5-(Ethylamino)pentanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: It is investigated for its potential therapeutic effects, including its role in drug development.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 5-(Ethylamino)pentanamide involves its interaction with specific molecular targets, including enzymes and receptors. It may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 5-(ethylamino)pentanamide with structurally related compounds, focusing on synthesis, functional groups, and applications.

Piperazine-Modified Pentanamides ()

Examples :

  • 5-(4-(3-Cyanophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7d): Features a cyanophenyl-piperazine moiety, enhancing dopamine D3 receptor selectivity. Yield: 34% via sequential chromatography .
  • N-(4-(Thiophen-3-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (7e) : Incorporates a trifluoromethylphenyl group, improving metabolic stability. Yield: 45% .

Comparison :

  • Functional Groups: The ethylamino group in this compound is replaced with bulkier piperazine derivatives in 7d/7e, increasing steric hindrance and receptor specificity.
  • Applications: 7d/7e are tailored for neuropharmacology (dopamine receptor modulation), whereas this compound’s simpler structure may favor broader reactivity or intermediate synthesis.
Radioiodinated Pentanamide ()

Example: 5-(3,4-Diaminophenoxy)-N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)pentanamide (4)

  • Modification: A diaminophenoxy group enables site-specific radioiodination ([¹²⁵I]) for imaging applications.
  • Synthesis : Catalyzed by copper sulfate under oxygen, achieving efficient radiolabeling .

Comparison :

  • Functional Groups: The ethylamino group is absent here; instead, a diaminophenoxy linker facilitates radiopharmaceutical utility.
Lipoamide Derivatives ()

Example : 5-(1,2-Dithiolan-3-yl)pentanamide (Lipoamide)

  • Structure: A dithiolane ring (1,2-dithiolan-3-yl) replaces the ethylamino group.
  • Applications : Critical cofactor in mitochondrial dehydrogenase enzymes (e.g., pyruvate dehydrogenase). Lab use emphasized due to redox-active disulfide bonds .

Comparison :

  • Functional Groups: The dithiolane ring introduces redox reactivity, unlike the inert ethylamino group.
  • Safety: Lipoamide requires stringent handling protocols (e.g., ventilation, PPE), whereas this compound’s hazards are unspecified but likely milder .
Chlorinated and Nitro-Substituted Pentanamides ()

Example : 5-Chloro-N-(4-nitrophenyl)pentanamide

  • Structure : Chlorine and nitro groups enhance electrophilicity.
  • Purity : 97% (HPLC), used as intermediates in drug synthesis .

Comparison :

  • Reactivity: Electron-withdrawing groups (Cl, NO₂) increase susceptibility to nucleophilic attack, unlike the electron-donating ethylamino group.
Capsaicin-Inspired Derivatives ()

Example : N-(4-Hydroxy-3-methoxybenzyl)-5-(3-isopropyloxiran-2-yl)pentanamide (5)

  • Structure : Combines vanillyl (methoxybenzyl) and epoxide groups, mimicking capsaicin.
  • Activity : Demonstrates histone deacetylase (HDAC) inhibition via molecular docking studies .

Comparison :

  • Target Specificity: The vanillyl group enables TRPV1 receptor binding, absent in this compound.
  • Synthesis: Requires hydroxylamine and K₂CO₃ for hydroxyguanidine formation, contrasting with simpler alkylation steps for ethylamino derivatives .

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